1,3,4-Thiadiazole-2,5-diylbis[sulfanediyl(1-oxoethane-2,1-diyl)iminobenzene-4,1-diyl] bis(thiocyanate)
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Overview
Description
4-({2-[(5-{[2-OXO-2-(4-THIOCYANATOANILINO)ETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL THIOCYANATE is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-[(5-{[2-OXO-2-(4-THIOCYANATOANILINO)ETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL THIOCYANATE typically involves multiple steps. The reaction conditions often involve the use of solvents such as ethanol and the presence of catalysts like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
4-({2-[(5-{[2-OXO-2-(4-THIOCYANATOANILINO)ETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL THIOCYANATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens or alkylating agents for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can result in various derivatives depending on the substituent introduced.
Scientific Research Applications
4-({2-[(5-{[2-OXO-2-(4-THIOCYANATOANILINO)ETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL THIOCYANATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 4-({2-[(5-{[2-OXO-2-(4-THIOCYANATOANILINO)ETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL THIOCYANATE involves its interaction with various molecular targets. These targets may include enzymes or receptors that are crucial for the survival and proliferation of microorganisms. The compound’s thiocyanate and thiadiazole groups are believed to play a key role in its biological activity by interfering with essential biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole core structure and exhibit similar biological activities.
Thiocyanate Compounds: Compounds containing the thiocyanate group, known for their antimicrobial properties.
Uniqueness
4-({2-[(5-{[2-OXO-2-(4-THIOCYANATOANILINO)ETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL THIOCYANATE is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties
Properties
Molecular Formula |
C20H14N6O2S5 |
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Molecular Weight |
530.7 g/mol |
IUPAC Name |
[4-[[2-[[5-[2-oxo-2-(4-thiocyanatoanilino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]phenyl] thiocyanate |
InChI |
InChI=1S/C20H14N6O2S5/c21-11-31-15-5-1-13(2-6-15)23-17(27)9-29-19-25-26-20(33-19)30-10-18(28)24-14-3-7-16(8-4-14)32-12-22/h1-8H,9-10H2,(H,23,27)(H,24,28) |
InChI Key |
OPLAOSLDQLIKCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)SC#N)SC#N |
Origin of Product |
United States |
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